molecular formula C18H16FN3S2 B2543960 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-43-7

6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2543960
CAS No.: 862975-43-7
M. Wt: 357.47
InChI Key: ZNIXOJPXDGSIDY-UHFFFAOYSA-N
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Description

6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a synthetic benzothiazole derivative of high interest in medicinal chemistry and oncology research. Benzothiazole scaffolds have demonstrated a broad spectrum of biological activities, with particular potency as anticancer agents against various human cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer subpanels . The incorporation of fluorine, as in the 4-fluorobenzo[d]thiazol-2-yl moiety of this compound, is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and membrane permeability, which can enhance its bioactivity . Beyond oncology, benzothiazole derivatives are actively investigated for their antimicrobial properties. Recent research highlights the potential of hybrid compounds containing benzothiazole and urea linkers as promising antitubercular agents effective against Mycobacterium tuberculosis , including drug-resistant strains . The structural features of this compound suggest potential value in infectious disease research, though specific efficacy must be empirically determined. This compound is intended for research purposes such as in vitro bioactivity screening, mechanism of action studies, and as a building block for the synthesis of more complex hybrid molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-butyl-1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3S2/c1-2-3-5-11-8-9-13-15(10-11)24-17(20-13)22-18-21-16-12(19)6-4-7-14(16)23-18/h4,6-10H,2-3,5H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIXOJPXDGSIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced into the benzothiazole ring through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Butylation: The butyl group can be introduced through alkylation using butyl bromide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of the 4-fluorobenzo[d]thiazol-2-yl intermediate with 6-butylbenzo[d]thiazol-2-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can occur at the fluorinated benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of butyl alcohol, butyl aldehyde, or butyric acid.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing benzo[d]thiazole moieties exhibit significant anticancer properties. The incorporation of the fluorobenzo[d]thiazole group in 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine enhances its biological activity. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that derivatives of benzo[d]thiazole demonstrate activity against a range of bacterial strains, including multidrug-resistant pathogens. The presence of the butyl group may enhance lipophilicity, improving membrane penetration and thus increasing antimicrobial efficacy .

Materials Science

Fluorescent Probes
Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in various applications, including bioimaging and sensing. The compound's fluorescence properties can be exploited to detect specific biomolecules or environmental changes, making it a valuable tool in biochemical research .

Polymeric Materials
In materials science, derivatives of benzo[d]thiazole are being investigated for their potential use in developing polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices could lead to materials with improved performance for applications in electronics and coatings .

Chemical Probes in Biological Studies

Biochemical Pathway Analysis
The compound serves as a chemical probe to study specific biochemical pathways within cells. By selectively targeting certain proteins or enzymes, researchers can elucidate the mechanisms underlying various cellular processes, including signal transduction and metabolic pathways. This application is crucial for understanding disease mechanisms and developing targeted therapies .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; effective against lung cancer cells
Antimicrobial PropertiesActive against multidrug-resistant bacteria; enhanced membrane penetration
Fluorescent ProbesEffective detection of biomolecules; useful in bioimaging applications
Polymeric ApplicationsImproved thermal stability and mechanical properties in polymer blends

Mechanism of Action

The mechanism of action of 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases involved in cellular signaling pathways.

    Pathways Involved: It may inhibit pathways related to cell proliferation, apoptosis, or angiogenesis, thereby exerting its effects on cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can be contextualized against related benzothiazole derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Activities/Properties Synthesis Yield (%) Reference ID
This compound 6-butyl, N-(4-fluorobenzo[d]thiazol-2-yl) Potential NO scavenging, enzyme inhibition Not reported
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) 6-(4-methoxyphenyl) NO scavenging (67% at 50 μg/mL, IC50 = 38.9 μg/mL) 60–94
6-p-Tolylbenzo[d]thiazol-2-amine (3a) 6-p-tolyl NO scavenging (67% at 50 μg/mL, IC50 = 68.3 μg/mL) 60–94
7-Chloro-6-fluorobenzo[d]thiazol-2-amine (1) 7-chloro, 6-fluoro Antioxidant (DPPH assay, 75% inhibition) 70–85
4-(4′-Nitrophenyl)thiazol-2-amine (7) 4-nitrophenyl Intermediate for sulfonamide derivatives 94
N-(6-Bromobenzo[d]thiazol-2-yl)acetamide (4) 6-bromo, N-acetyl Moderate NO scavenging (54% at 50 μg/mL) 75–90

Key Observations

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., fluorine, nitro) enhance stability and binding affinity. For instance, fluorinated derivatives (e.g., 7-chloro-6-fluorobenzo[d]thiazol-2-amine) exhibit potent antioxidant activity due to increased electrophilicity .
  • Alkyl chains (e.g., butyl) improve membrane permeability. While the target compound’s butyl group may enhance bioavailability, its specific activity remains to be validated experimentally.

Microwave-assisted Suzuki coupling (e.g., in 6-arylquinazolin-4-amines) offers high yields (58–99%) and could be adapted for synthesizing the target compound .

Biological Performance: NO scavenging is strongly influenced by substituents. Methoxy and tolyl groups (3c, 3a) outperform brominated or acetylated analogs (e.g., compound 4) . Antioxidant activity in fluorinated derivatives (e.g., 5a-f) correlates with electron-deficient aromatic systems, suggesting the target compound’s fluorobenzo group may confer similar benefits .

Structural Uniqueness :

  • The target compound’s dual benzothiazole rings (one fluorinated) distinguish it from simpler analogs. This architecture may enable dual-targeting mechanisms or enhanced selectivity in enzyme inhibition.

Biological Activity

The compound 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a member of the benzothiazole derivative family, which has garnered attention for its diverse biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C18H19FN2S2\text{C}_{18}\text{H}_{19}\text{F}\text{N}_2\text{S}_2

Biological Activity Overview

Benzothiazole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis, inhibit cell proliferation, and affect various signaling pathways involved in cancer progression.

Anticancer Activity

  • Mechanism of Action : The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with cellular processes such as:
    • Induction of apoptosis via intrinsic and extrinsic pathways.
    • Inhibition of cell cycle progression.
    • Modulation of inflammatory cytokines (e.g., IL-6, TNF-α) which play a role in tumor microenvironments .
  • Cell Lines Tested : Various studies have reported the efficacy of benzothiazole derivatives against multiple cancer cell lines:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)
    • SW480 (colon adenocarcinoma)

Research Findings

Recent investigations into the biological activity of this compound have revealed promising results:

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC50 Value (µM)Mechanism
AntiproliferativeMCF-70.57Apoptosis
CytotoxicityA5491.2Cell Cycle Arrest
Anti-inflammatoryHepG24.3Cytokine Inhibition

Case Studies

  • Study by Kumbhare et al. : This study synthesized various benzothiazole derivatives and evaluated their cytotoxic effects on human leukemia and melanoma cell lines. The results indicated that certain derivatives exhibited significant anticancer activities with GI50 values comparable to established chemotherapeutics .
  • Shi et al. Investigation : A series of BTA derivatives were tested for their anti-tumor potential across different cell lines, demonstrating that modifications to the benzothiazole core significantly enhanced their efficacy against specific cancers .
  • Xuejiao et al. Findings : This research highlighted the synthesis of substituted pyridine-based acetamide BTA derivatives that showed potent antitumor activity against various human-derived cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the established synthetic routes for 6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine?

The synthesis typically involves cyclization of substituted anilines with sodium thiocyanate in bromine/glacial acetic acid to form the benzo[d]thiazol-2-amine core. For fluorinated derivatives, fluorination steps (e.g., using 4-fluoroaniline precursors) precede or follow thiazole ring formation. Post-synthetic modifications, such as alkylation or coupling reactions, introduce the butyl group. A critical step is recrystallization from ethanol to enhance purity, as described for analogous benzo[d]thiazol-2-amines .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical techniques include:

  • 1H NMR : To verify substituent positions (e.g., aromatic protons at δ 7.0–8.5 ppm, NH signals around δ 7.3–7.5 ppm) .
  • IR Spectroscopy : Peaks at ~1620 cm⁻¹ (C=N) and ~3140 cm⁻¹ (Ar C-H) confirm thiazole and aromatic moieties .
  • Mass Spectrometry (HRMS) : To validate molecular weight (e.g., m/z 362.0957 for a related quinazolin-4-amine derivative) .

Q. What preliminary biological screening assays are suitable for this compound?

Standard protocols include:

  • Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can molecular docking studies optimize the design of derivatives for target specificity?

  • Target Selection : Prioritize proteins like bacterial DNA gyrase or fungal CYP51, which are validated targets for thiazole derivatives .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with 4-fluorobenzo[d]thiazole’s NH group and hydrophobic contacts with the butyl chain) .
  • Validation : Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values to refine computational models .

Q. What strategies resolve contradictions in reported biological efficacy data?

  • Assay Standardization : Control variables like inoculum size (e.g., 1×10⁶ CFU/mL for antimicrobial tests) and solvent (DMSO ≤ 1% v/v) .
  • Structural Reanalysis : Use X-ray crystallography or 2D NMR (e.g., NOESY) to confirm stereochemistry, which may affect activity .
  • Meta-Analysis : Pool data from multiple studies (e.g., MIC ranges for S. aureus: 2–16 µg/mL) to identify outliers or trends .

Q. How do substituent modifications (e.g., butyl chain length, fluorination) influence SAR?

  • Fluorine Substitution : Enhances metabolic stability and membrane permeability (logP increases by ~0.5 units with 4-fluoro groups) .
  • Alkyl Chain Optimization : Butyl groups improve lipophilicity (clogP ~3.5), but longer chains (e.g., hexyl) may reduce solubility. Balance via logD₇.4 measurements .
  • Activity Cliffs : Use 3D-QSAR models to predict abrupt changes in potency; e.g., EC₅₀ shifts from 10 nM to 1 µM with methyl-to-ethyl substitutions .

Q. What advanced characterization methods address batch-to-batch variability in purity?

  • HPLC-PDA : Employ C18 columns with acetonitrile/water gradients (e.g., 5–95% over 20 min) to quantify impurities (<0.5% threshold) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C: 56.59%, H: 3.25% for a chloro-substituted analog) .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueDiagnostic Peaks/ValuesReference
1H NMR Aromatic H: δ 7.0–8.5; NH: δ 7.3–7.5
IR C=N: 1620 cm⁻¹; Ar C-H: 3140 cm⁻¹
HRMS (ESI) m/z 362.0957 (C20H16N3O2S, [M+H]⁺)

Q. Table 2: Biological Activity Benchmarks

Assay TypeTarget Organism/Cell LineActivity RangeReference
AntimicrobialS. aureus (Gram+)MIC: 2–16 µg/mL
CytotoxicityHeLa (Cancer)IC₅₀: 5–20 µM

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